molecular formula C6H15ClF2N2O3 B3056263 L-Ornithine, 2-(difluoromethyl)-, monohydrochloride CAS No. 69955-42-6

L-Ornithine, 2-(difluoromethyl)-, monohydrochloride

Cat. No.: B3056263
CAS No.: 69955-42-6
M. Wt: 236.64 g/mol
InChI Key: FJPAMFNRCFEGSD-QYCVXMPOSA-N
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Description

L-Ornithine, 2-(difluoromethyl)-, monohydrochloride is a chemical compound with the molecular formula C6H13ClF2N2O2. It is a derivative of L-ornithine, an amino acid involved in the urea cycle. This compound is known for its role as an inhibitor of ornithine decarboxylase, an enzyme critical in the polyamine biosynthetic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by purification steps such as crystallization or chromatography to ensure high purity and yield. The specific conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: L-Ornithine, 2-(difluoromethyl)-, monohydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .

Scientific Research Applications

L-Ornithine, 2-(difluoromethyl)-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of L-Ornithine, 2-(difluoromethyl)-, monohydrochloride involves the inhibition of ornithine decarboxylase. This enzyme catalyzes the decarboxylation of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting this enzyme, the compound reduces the levels of polyamines, which are essential for cell growth and differentiation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: L-Ornithine, 2-(difluoromethyl)-, monohydrochloride is unique due to its specific difluoromethyl modification, which enhances its inhibitory activity against ornithine decarboxylase. This modification also affects its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAMFNRCFEGSD-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@](C(F)F)(C(=O)O)N)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69955-42-6
Record name Eflornithine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFLORNITHINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3O9BB413G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a dry 100 ml three necked RB flask equipped with a stirrer, gas inlet and outlet arrangement methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate (2.0 g) and sodium hydride (0.21 g) in dry THF (20 ml) were added. The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs. The reaction mixture was then cooled to 5° C. and the nitrogen inlet was replaced with chlorodifluoromethane gas tube. The gas was passed for about 45 mts. The reaction was stirred at RT and allowed to stand overnight. The reaction mixture was worked up by quenching with water and the pH was adjusted to 2 with aqueous HCl. The reaction mixture was extracted with MDC twice. The water layer was concentrated and taken up in methanol and chilled. The crystallized inorganic material was removed. The filtrate was concentrated and the residue taken up in 6N HCl and hydrolyzed. The resulting aqueous layer was evaporated. The crude product was dissolved in ethanol, chilled again to remove any inorganic material and further purified by water-acetone to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR matching with material obtained in Example 8.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride
Reactant of Route 2
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride
Reactant of Route 3
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride
Reactant of Route 4
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride
Reactant of Route 5
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride
Reactant of Route 6
L-Ornithine, 2-(difluoromethyl)-, monohydrochloride

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